Enhanced Lipophilicity Versus 3-Chloropropanal Drives Altered Solubility and Partitioning
The predicted LogP of 3-chloroprop-1-en-1-ol;propanoic acid is 1.78 , compared to the experimental ACD/LogP of 0.44 for 3-chloropropanal and the ALOGPS-predicted LogP of 0.53 for 3-chloroallyl alcohol [1]. This represents a >2-fold increase in lipophilicity for the target salt, indicating superior partitioning into organic phases.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.78 (Chemsrc predicted) |
| Comparator Or Baseline | 3-Chloropropanal: 0.44 (ACD/LogP); 3-Chloroallyl alcohol: 0.53 (ALOGPS) |
| Quantified Difference | ΔLogP = 1.34 (vs. 3-chloropropanal); 1.25 (vs. 3-chloroallyl alcohol) |
| Conditions | Predicted by Chemsrc; ACD/Labs and ALOGPS 2.1 algorithms |
Why This Matters
Higher lipophilicity dictates different solvent compatibility and biological membrane permeability, which is critical for designing extraction, chromatographic, or biological assay conditions.
- [1] P. aeruginosa Metabolome Database. (E)-3-Chloroallyl alcohol. logP: 0.53 (ALOGPS). Available at: https://pseudomonas.umaryland.edu (accessed May 1, 2026). View Source
